

# Technical Guide: Induction of Connective Tissue Growth Factor by (rel)-AR234960

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (rel)-AR234960 |           |
| Cat. No.:            | B2407730       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the induction of Connective Tissue Growth Factor (CTGF) by the selective MAS receptor agonist, **(rel)-AR234960**. The information presented is collated from peer-reviewed research and is intended to provide a comprehensive understanding of the molecular mechanisms and experimental data supporting this biological process.

# **Executive Summary**

(rel)-AR234960 is a potent, non-peptide agonist of the G protein-coupled receptor MAS.[1][2] Activation of the MAS receptor by (rel)-AR234960 initiates a downstream signaling cascade that results in the increased expression of Connective Tissue Growth Factor (CTGF), a critical mediator of extracellular matrix remodeling and fibrosis.[1][3] This induction has been demonstrated in both human embryonic kidney cells stably expressing the MAS receptor (HEK293-MAS) and in primary adult human cardiac fibroblasts (HCF).[1][2] The signaling pathway proceeds through the activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The pro-fibrotic effects of MAS activation, mediated by CTGF, suggest that the MAS-CTGF-collagen pathway is a potential therapeutic target for pharmacological intervention in conditions such as heart failure.[1][2]

# Data Presentation: Quantitative Analysis of CTGF Induction



The following tables summarize the quantitative data on the induction of CTGF mRNA and protein expression by **(rel)-AR234960** in different cell lines.

Table 1: Effect of (rel)-AR234960 on CTGF mRNA Expression in HEK293-MAS Cells

| Treatment                                             | Concentration | Duration | Fold Increase<br>in CTGF<br>mRNA (2-<br>ΔΔCt)                 | Statistical<br>Significance<br>(p-value) |
|-------------------------------------------------------|---------------|----------|---------------------------------------------------------------|------------------------------------------|
| (rel)-AR234960                                        | 10 μΜ         | 12 hours | ~3.5-fold                                                     | p < 0.01                                 |
| (rel)-AR234960 +<br>AR244555 (MAS<br>Inverse Agonist) | 10 μM each    | 12 hours | Expression<br>suppressed<br>below basal level                 | p < 0.01                                 |
| (rel)-AR234960 +<br>PD98059 (MEK1<br>Inhibitor)       | 10 μM each    | 12 hours | Significant<br>downregulation<br>compared to<br>agonist alone | Not specified                            |

Data extracted from Chatterjee et al., 2017.

Table 2: Effect of (rel)-AR234960 on CTGF Protein Expression in HEK293-MAS Cells

| Treatment                                             | Concentration | Duration | Fold Increase<br>in CTGF<br>Protein                           | Statistical Significance (p-value) |
|-------------------------------------------------------|---------------|----------|---------------------------------------------------------------|------------------------------------|
| (rel)-AR234960                                        | 10 μΜ         | 12 hours | ~3.5-fold                                                     | p < 0.01                           |
| (rel)-AR234960 +<br>AR244555 (MAS<br>Inverse Agonist) | 10 μM each    | 12 hours | Expression<br>suppressed<br>below basal level                 | p < 0.01                           |
| (rel)-AR234960 +<br>PD98059 (MEK1<br>Inhibitor)       | 10 μM each    | 12 hours | Significant<br>downregulation<br>compared to<br>agonist alone | Not specified                      |



Data extracted from Chatterjee et al., 2017.

Table 3: Effect of **(rel)-AR234960** on CTGF mRNA and Protein Expression in Human Cardiac Fibroblasts (HCF)

| Measureme<br>nt | Treatment                        | Concentrati<br>on | Duration | Fold<br>Increase                                 | Statistical<br>Significanc<br>e (p-value) |
|-----------------|----------------------------------|-------------------|----------|--------------------------------------------------|-------------------------------------------|
| CTGF mRNA       | (rel)-<br>AR234960               | 10 μΜ             | 12 hours | Significant upregulation                         | p < 0.05                                  |
| CTGF Protein    | (rel)-<br>AR234960               | 10 μΜ             | 12 hours | Significant upregulation                         | p < 0.05                                  |
| CTGF mRNA       | (rel)-<br>AR234960 +<br>AR244555 | 10 μM each        | 12 hours | Expression<br>suppressed<br>below basal<br>level | p < 0.05                                  |
| CTGF Protein    | (rel)-<br>AR234960 +<br>AR244555 | 10 μM each        | 12 hours | Expression<br>suppressed<br>below basal<br>level | p < 0.05                                  |
| CTGF mRNA       | (rel)-<br>AR234960 +<br>PD98059  | 10 μM each        | 12 hours | Significant<br>downregulati<br>on                | p < 0.05                                  |
| CTGF Protein    | (rel)-<br>AR234960 +<br>PD98059  | 10 μM each        | 12 hours | Significant<br>downregulati<br>on                | p < 0.05                                  |

Data extracted from Chatterjee et al., 2017.

# **Signaling Pathway**

The induction of CTGF by **(rel)-AR234960** is mediated by the MAS receptor and the downstream ERK1/2 signaling pathway.





Click to download full resolution via product page

Caption: Signaling pathway of (rel)-AR234960-induced CTGF expression.

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide.

#### **Cell Culture and Treatment**

- HEK293-MAS Cells: Human Embryonic Kidney 293 cells stably expressing the MAS receptor were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
- Human Cardiac Fibroblasts (HCF): Primary adult human cardiac fibroblasts were cultured in Fibroblast Growth Medium (FGM) supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.
- Treatment Protocol: For stimulation experiments, cells were serum-starved for 24 hours prior to treatment. (rel)-AR234960 was added to the culture medium at a final concentration of 10 μM for 12 hours. For inhibition studies, the MAS inverse agonist AR244555 (10 μM) or the MEK1 inhibitor PD98059 (10 μM) were added 30 minutes prior to the addition of (rel)-AR234960.

#### **RNA Interference**



siRNA Transfection: To knock down CTGF expression, HEK293-MAS or HCF cells were
transiently transfected with CTGF-specific small interfering RNA (siRNA) or a non-targeting
control siRNA using a suitable transfection reagent according to the manufacturer's
instructions.[1] Transfection was typically carried out for 24-48 hours before agonist
treatment.

#### **Quantitative Real-Time PCR (RT-qPCR)**

- RNA Extraction: Total RNA was isolated from treated and control cells using a commercial RNA extraction kit following the manufacturer's protocol.
- cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from 1 μg of total RNA using a reverse transcription kit with oligo(dT) primers.
- qPCR: Real-time PCR was performed using a SYBR Green-based qPCR master mix on a thermal cycler. The thermal cycling conditions typically consisted of an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
- Data Analysis: The relative expression of the CTGF gene was calculated using the 2-ΔΔCt method, with GAPDH used as the endogenous control for normalization.[1][4]

### **Western Blotting**

- Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
   The total protein concentration was determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 μg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against CTGF (or phospho-ERK1/2 and total ERK1/2) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.



Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system. The band intensities were quantified using densitometry software, and the
expression of the target protein was normalized to a loading control such as GAPDH or total
ERK1/2.[1][4]

## **Experimental Workflow Visualization**

The following diagram illustrates the general workflow for investigating the effect of **(rel)-AR234960** on CTGF expression.



Click to download full resolution via product page

Caption: General experimental workflow for studying CTGF induction.



#### Conclusion

The selective MAS receptor agonist **(rel)-AR234960** induces the expression of CTGF in cardiac fibroblasts and other cell types through the activation of the ERK1/2 signaling pathway. [1][3] This induction is dose- and time-dependent and can be attenuated by specific inhibitors of the MAS receptor and MEK1. The data strongly support a role for the MAS-ERK1/2-CTGF axis in the regulation of extracellular matrix remodeling. These findings have significant implications for the development of therapeutic strategies targeting cardiac fibrosis and other fibrotic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]
- 2. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Technical Guide: Induction of Connective Tissue Growth Factor by (rel)-AR234960]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2407730#connective-tissue-growth-factor-ctgf-induction-by-rel-ar234960]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com